molecular formula C8H9ClF3N B14117070 3-Methyl-4-(trifluoromethyl)aniline hydrochloride

3-Methyl-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B14117070
M. Wt: 211.61 g/mol
InChI Key: KYEGGNJEDCWBBT-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N . It is a derivative of aniline, characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-(trifluoromethyl)aniline typically involves the nitration of 3-methyl-4-(trifluoromethyl)benzene followed by reduction of the nitro group to an amine. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of 3-methyl-4-(trifluoromethyl)aniline often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline compounds .

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)aniline is widely used in scientific research due to its unique chemical properties:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-methyl-4-(trifluoromethyl)aniline involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-(trifluoromethyl)aniline is unique due to the combined presence of both trifluoromethyl and methyl groups, which impart distinct electronic and steric effects. These properties make it particularly useful in the synthesis of specialized organic compounds and in various industrial applications .

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

3-methyl-4-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c1-5-4-6(12)2-3-7(5)8(9,10)11;/h2-4H,12H2,1H3;1H

InChI Key

KYEGGNJEDCWBBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C(F)(F)F.Cl

Origin of Product

United States

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